6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5,11H,1-4H2 |
InChI Key |
HBGLOVDOAHTLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Ring Closure via Aminocyclohexanol Intermediate
A patented method for related bicyclic amines (7-methyl-aza-bicyclo[4.1.0]heptane) provides a useful framework adaptable for the trifluoromethyl derivative:
Step 1: Formation of Aminocyclohexanol Intermediate
- React epoxycyclohexane with aqueous methylamine solution (35-40% concentration).
- Conditions: Stirring at 20–30 °C for 14–16 hours.
- Molar ratio: epoxycyclohexane to methylamine solution approximately 1:3.5–4.5.
- The reaction yields the adjacent methylamino-cyclohexanol intermediate with >95% yield.
- Purification by underpressure distillation.
Step 2: Ring Closure to Azabicycloheptane
- The intermediate is dissolved in an organic solvent (e.g., methylene chloride).
- Triethylamine is added, followed by dropwise addition of phosphorus tribromide (PBr3) at -10 to 0 °C.
- After completion (monitored by GC), the reaction mixture is treated with a strong alkali aqueous solution (NaOH or KOH, 35-45% concentration) to adjust pH to 13–14.
- Stirring for 2–3 hours facilitates ring closure.
- Organic layer separation, extraction, and air distillation yield the bicyclic amine product.
- Yield reported around 52.7% with purity >98% by GC.
This method is mild, cost-effective, and scalable, with easily purified intermediates and readily available starting materials.
Cyclopropanation of Azabicycloheptane Precursors
Another approach involves cyclopropanation of azepine or piperidine derivatives bearing trifluoromethyl groups:
- Starting from tosyl-protected azabicycloheptane precursors, cyclopropanation is achieved using diiodomethane and zinc reagents (e.g., ZnEt2) in dichloromethane at low temperature.
- This method allows the introduction of the trifluoromethyl substituent on the aromatic ring or side chain before ring closure.
- Subsequent deprotection and reduction steps (e.g., LiAlH4 reduction) yield the target bicyclic amine.
- Purification is typically done by column chromatography using petroleum ether/ethyl acetate mixtures.
Palladium-Catalyzed Cross-Coupling and Functional Group Transformations
For derivatives with aryl trifluoromethyl substituents:
- A sequence involving palladium-catalyzed Suzuki coupling of boronic acids with azabicycloheptane intermediates is employed.
- Protection and deprotection steps (e.g., BOC protection, trifluoroacetylation) are used to control reactivity.
- Functional group interconversions such as trifluoromethylation, alkylation, and azide substitution are performed under controlled conditions.
- Final ring closure and reduction steps yield the bicyclic amine with the trifluoromethyl group installed at the 6-position.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The ring closure step using phosphorus tribromide and triethylamine is critical for forming the bicyclic azabicyclo[4.1.0]heptane core with high purity and reasonable yield.
- The use of aqueous methylamine solution in excess ensures complete conversion of epoxycyclohexane to the amino alcohol intermediate, improving yield and purity.
- Cyclopropanation methods provide a direct route to the bicyclic system but require careful control of reaction conditions to avoid side reactions.
- Palladium-catalyzed cross-coupling allows for the introduction of various aryl and trifluoromethyl substituents, expanding the chemical diversity of the bicyclic amines.
- Purification typically involves column chromatography with petroleum ether/ethyl acetate mixtures, and yields vary depending on the scale and exact substituents.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at different positions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using dioxiranes, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, including amines and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exhibits significant activity as a neurotransmitter reuptake inhibitor, particularly affecting serotonin, dopamine, and norepinephrine systems. This modulation suggests potential applications in treating psychiatric disorders such as depression and anxiety .
Antidepressant and Anxiolytic Potential
The compound has been investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter transporters. Binding affinity assays have demonstrated significant interactions with serotonin and dopamine transporters, making it a candidate for further development in mood disorder therapies.
Synthetic Methodologies
Various synthetic approaches have been developed to produce this compound:
- Radical Oxidation : A transition-metal-free method involving the oxidative cyclopropanation of aza-1,6-enynes has been reported as an effective synthesis route.
- Functionalization Strategies : The compound can be further functionalized to create derivatives with enhanced biological activity or specificity towards certain targets.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound in pharmacology:
- A study highlighted its role in modulating serotonin levels, suggesting therapeutic effects for mood disorders through specific binding interactions with neurotransmitter transporters.
- Another research effort focused on the synthesis of derivatives that enhance the compound's selectivity and efficacy against specific neurological targets.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azabicyclo structure provides a rigid framework that can influence the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substituent Variations
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
- Structural Difference : Trifluoromethyl group at the 7-position instead of 4.
- Impact : Positional isomerism alters steric and electronic interactions. The 7-CF₃ derivative shows reduced bioavailability compared to the 6-CF₃ analog, likely due to increased steric hindrance near the nitrogen atom .
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
- Structural Difference : Dichlorophenyl substituent replaces trifluoromethyl.
- Impact : The dichlorophenyl group enhances π-π stacking interactions with aromatic residues in neurotransmitter transporters (e.g., serotonin transporter, SERT). This compound exhibits potent triple reuptake inhibition (SERT, NET, DAT) with IC₅₀ values of 2–10 nM, but its higher molecular weight (278.61 g/mol) reduces solubility compared to the trifluoromethyl analog .
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
Bicyclic Core Modifications
3-Azabicyclo[3.1.1]heptane Derivatives
- Structural Difference : Smaller bicyclo[3.1.1] core vs. [4.1.0].
- Examples :
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : The ketone group at position 6 allows for further functionalization (e.g., reduction to alcohols). This compound is a precursor to dopamine D₃ receptor ligands .
- 6-Thia-3-azabicyclo[3.1.1]heptane : Sulfur replaces a carbon, increasing polarity (logP ~1.2) and hydrogen-bonding capacity. Used in protease inhibitor design .
3-Azabicyclo[3.2.0]heptane Derivatives
Pharmacological Activity Comparison
Biological Activity
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane, often referred to as a bicyclic organic compound, has garnered attention due to its significant biological activities, particularly in the realm of pharmacology and medicinal chemistry. The compound's unique trifluoromethyl group and its stereochemistry contribute to its interaction with neurotransmitter systems, positioning it as a potential candidate for treating psychiatric disorders.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 179.16 g/mol
- Structure : The bicyclic structure features a nitrogen atom, which is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of neurotransmitter reuptake , influencing the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems. This mechanism is crucial for its potential therapeutic applications in treating mood disorders such as depression and anxiety .
Biological Activity Overview
The compound has demonstrated various biological activities, summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate neurotransmitter systems effectively, indicating its potential as a lead compound for new therapeutic agents targeting mood disorders .
- Synthetic Approaches : Various synthetic methodologies have been developed to produce this compound, enhancing its availability for research and potential clinical applications .
- Comparative Analysis : Research comparing structurally similar compounds demonstrated that the trifluoromethyl group's presence significantly enhances biological activity compared to analogs lacking this feature .
Comparative Structure-Activity Relationship
The following table outlines comparisons between this compound and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane | Bicyclic azabicyclo | Different position of trifluoromethyl group |
| 3-Azabicyclo[4.1.0]heptane | Bicyclic azabicyclo | Lacks trifluoromethyl substituent |
| 2-Azabicyclo[2.2.2]octane | Bicyclic azabicyclo | Different ring size and nitrogen placement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
